2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfanyl group, an imidazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then cyclized with glyoxal to form the imidazole ring. The final step involves the reaction of the imidazole derivative with furan-2-carboxylic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but lacks the imidazole and furan rings.
Cresol: Contains a phenol group with a methyl substituent, differing significantly in structure and properties.
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, setting it apart from simpler compounds like 4,4’-dichlorobenzophenone and cresol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJDAHDPXVCUDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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